

In-Depth Physicochemical Characterization of Ferric Hydroxide Polymaltose Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Noripurum	
Cat. No.:	B1496192	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of Ferric Hydroxide Polymaltose (IPC), a macromolecular complex of polynuclear iron(III)-hydroxide and polymaltose. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development and analysis of iron-carbohydrate drug products.

General Physicochemical Properties

Ferric Hydroxide Polymaltose Complex is a non-ionic iron preparation used for the treatment of iron deficiency.[1][2] The complex is designed to provide a controlled release of iron, enhancing tolerability compared to conventional ferrous salts.[1] Its general properties are summarized in the table below.

Property	Description	References
Appearance	Brown, amorphous powder	[3]
Molecular Formula	Not specified as it is a complex mixture, but the core iron structure is polynuclear iron(III)-hydroxide.	[3][4]
Molecular Weight	Approximately 50 kDa	[3]
Iron Content	Typically around 27% w/w	[3][5]
Solubility	Soluble in water over a wide pH range.	[2]
pH (1% solution)	Approximately 6.5	[5]

Molecular Weight and Particle Size

The molecular weight and particle size of the ferric hydroxide polymaltose complex are critical parameters that can influence its stability, iron release profile, and bioavailability. Significant differences in these properties can be observed between different preparations.[6]

Parameter	Value Range	Method of Analysis	References
Molecular Weight	~ 50 kDa	Size Exclusion Chromatography	[3]
Particle Size (Z-average)	2 - 6 nm (iron core)	Dynamic Light Scattering (DLS)	[7][8]
Polydispersity Index (PDI)	Varies by preparation	Dynamic Light Scattering (DLS)	[6]

Stability Profile

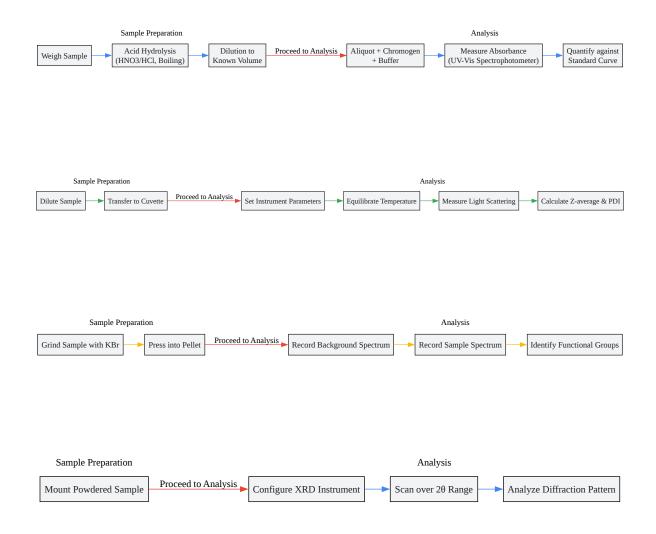
The stability of the ferric hydroxide polymaltose complex is a key factor in its formulation and efficacy. The complex is generally stable over a range of pH values, which contributes to its good gastrointestinal tolerability.

Condition	Observation	References
pH 3.0 - 9.0	The complex remains stable with optimal formation at a pH of 9.0.	[9]
Temperature	Optimal synthesis temperature is around 80°C for the formation of the desired iron phase.	[9]

Experimental Protocols

Detailed methodologies for the key experiments used in the physicochemical characterization of ferric hydroxide polymaltose complex are provided below.

UV-Visible Spectrophotometry for Total Iron Content


This method determines the total iron content in the complex after acidic hydrolysis.

Protocol:

- Sample Preparation: Accurately weigh a sample of the ferric hydroxide polymaltose complex.
- Acid Hydrolysis: Dissolve the sample in a solution containing nitric acid and hydrochloric acid and boil in a water bath for 5 minutes to ensure complete hydrolysis and release of iron from the complex.[10][11]
- Dilution: After cooling, quantitatively transfer the solution to a volumetric flask and dilute to a known volume with deionized water.
- Complexation: Take an aliquot of the diluted solution and mix with a suitable chromogenic agent (e.g., methylthymol blue or ammonium thiocyanate) in a buffered solution (e.g., acetate buffer at pH 5).[10][12]
- Measurement: Measure the absorbance of the resulting colored complex at its maximum absorption wavelength (e.g., 628 nm for methylthymol blue or 471 nm for ammonium thiocyanate) using a UV-Visible spectrophotometer.[10][12]

 Quantification: Calculate the iron concentration based on a standard calibration curve prepared with known concentrations of an iron standard.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals Arzneimittelforschung / Abstract [thieme-connect.com]
- 3. Iron Polymaltose OEL Fastrac with ADE Affygility Solutions [affygility.com]
- 4. Ferric hydroxide polymaltose complex | C12H25FeO14 | CID 76960246 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lohmann-minerals.com [lohmann-minerals.com]
- 6. researchgate.net [researchgate.net]
- 7. elar.urfu.ru [elar.urfu.ru]
- 8. real.mtak.hu [real.mtak.hu]
- 9. ikm.org.my [ikm.org.my]
- 10. ijpsonline.com [ijpsonline.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Physicochemical Characterization of Ferric Hydroxide Polymaltose Complex: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1496192#physicochemical-characterization-of-ferric-hydroxide-polymaltose-complex]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com